molecular formula C16H12BrFN2O2 B5022737 1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5022737
M. Wt: 363.18 g/mol
InChI Key: CPYCPYKXUWEQNG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group and a fluorophenylamino group attached to a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Fluorophenylamino Group: The fluorophenylamino group can be attached through an amination reaction involving a fluorinated aromatic amine and the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)pyrrolidine: This compound lacks the fluorophenylamino group and may have different chemical and biological properties.

    3-[(4-Fluorophenyl)amino]pyrrolidine-2,5-dione: This compound lacks the bromophenyl group and may exhibit different reactivity and applications.

    1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCPYKXUWEQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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